1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide 1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Brand Name: Vulcanchem
CAS No.: 713507-32-5
VCID: VC4888072
InChI: InChI=1S/C19H20N2O2S2/c1-2-14-8-10-16(11-9-14)21-18-13-25(22,23)12-17(18)20(19(21)24)15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3
SMILES: CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4
Molecular Formula: C19H20N2O2S2
Molecular Weight: 372.5

1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

CAS No.: 713507-32-5

Cat. No.: VC4888072

Molecular Formula: C19H20N2O2S2

Molecular Weight: 372.5

* For research use only. Not for human or veterinary use.

1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide - 713507-32-5

Specification

CAS No. 713507-32-5
Molecular Formula C19H20N2O2S2
Molecular Weight 372.5
IUPAC Name 3-(4-ethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Standard InChI InChI=1S/C19H20N2O2S2/c1-2-14-8-10-16(11-9-14)21-18-13-25(22,23)12-17(18)20(19(21)24)15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3
Standard InChI Key BJOPMBSEOGYJMT-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4

Introduction

Synthesis and Chemical Reactions

The synthesis of thienoimidazole derivatives typically involves multiple steps, including condensation reactions and cyclization processes. While specific synthetic routes for 1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide are not well-documented, related compounds are synthesized using similar organic synthesis techniques.

Biological Activities

Thienoimidazole derivatives have been studied for their potential biological activities:

  • Anti-inflammatory Effects: These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains, suggesting potential for further development in this area.

  • Analgesic Properties: There is evidence that thienoimidazole derivatives can exhibit analgesic effects in animal models by modulating pain pathways and neurotransmitter systems.

Research Findings and Case Studies

While specific case studies on 1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide are not available, related compounds have been evaluated for their analgesic and antimicrobial activities:

Compound TypeBiological ActivityFindings
Thienoimidazole DerivativesAnalgesic ActivitySignificant pain relief in rodent models.
Thienoimidazole DerivativesAntimicrobial ActivityExhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.

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